Sulfamate de phényle

Vue d'ensemble

Description

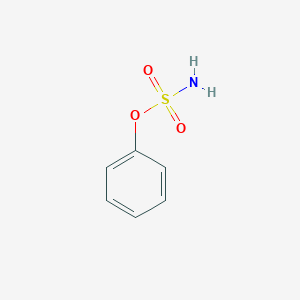

Phenyl sulfamate is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 g/mol . The compound is also known by other names such as phenylsulfamate, Sulfamic acid phenyl ester, and Sulfamic acid, phenyl ester .

Synthesis Analysis

The synthesis of Phenyl sulfamate has been studied and it has been found to react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur . This reaction involves cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule .

Molecular Structure Analysis

The molecular structure of Phenyl sulfamate consists of 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate . The InChI code for Phenyl sulfamate is InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) .

Chemical Reactions Analysis

Phenyl sulfamate esters have been found to react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur . This reaction involves cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule, leading to sulfamic acid and phenol as products .

Physical And Chemical Properties Analysis

Phenyl sulfamate has a molecular weight of 173.19 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The compound has an Exact Mass of 173.01466426 g/mol and a Monoisotopic Mass of 173.01466426 g/mol . The Topological Polar Surface Area of Phenyl sulfamate is 77.8 Ų .

Applications De Recherche Scientifique

Mécanismes d'hydrolyse

Les esters de sulfamate de phényle ont été étudiés pour leurs mécanismes d'hydrolyse . Ils réagissent par un mécanisme associatif S N 2 (S) avec l'eau agissant comme nucléophile attaquant au niveau du soufre, clivant la liaison S–O avec formation simultanée d'une nouvelle liaison S–O à l'oxygène d'une molécule d'eau conduisant à l'acide sulfamique et au phénol comme produits .

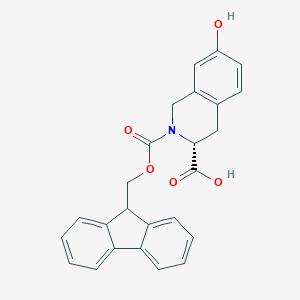

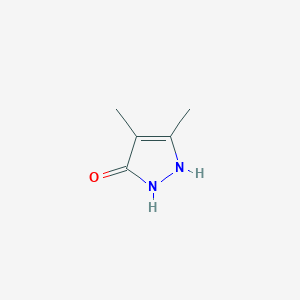

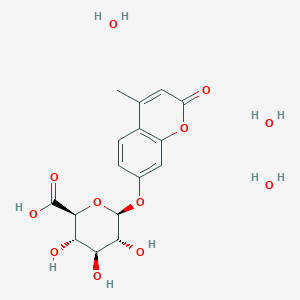

Inhibiteur des anhydrases carboniques

Des dérivés de this compound ont été synthétisés et testés contre deux isoformes d'anhydrase carbonique, à savoir l'anhydrase carbonique II (CA II) et l'anhydrase carbonique IX (CA IX) . Ces composés ont inhibé l'activité des deux isoformes CA II et CA IX à des concentrations micromolaires en IC 50 .

Traitement de diverses conditions pathologiques

L'inhibition des anhydrases carboniques est une voie potentielle pour le traitement de diverses conditions pathologiques telles que le cancer, le glaucome, les crises d'épilepsie, l'obésité et le mal des montagnes .

Régulation du pH

Les anhydrases carboniques (AC), qui peuvent être inhibées par des dérivés de this compound, sont impliquées dans divers processus physiologiques, en particulier la régulation du pH .

Respiration

Les AC jouent également un rôle crucial dans la respiration, et leur inhibition peut avoir des effets significatifs .

Résorption osseuse

Les AC sont impliquées dans la résorption osseuse, un processus qui peut être influencé par des inhibiteurs comme les dérivés de this compound .

Mécanisme D'action

Target of Action

Phenyl sulfamate is a nitrogen source that can be used in the amination of intermolecular . It has been found to interact with sulfatases , which are enzymes that catalyze the hydrolysis of sulfate esters. These enzymes play a crucial role in various biological processes, including hormone regulation, cell signaling, and the degradation of macromolecules .

Mode of Action

Phenyl sulfamate has been found to react by an associative SN2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution, a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester .

Biochemical Pathways

It is known that phenyl sulfamate can affect the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are the molecular building blocks for protein biosynthesis .

Pharmacokinetics

It is known that the bioavailability, safety, and stability profiles of benzimidazole derivatives, which are structurally similar to phenyl sulfamate, are outstanding

Result of Action

It is known that phenyl sulfamate can inhibit sulfatases in a mechanism-based fashion . This inhibition can potentially affect various biological processes regulated by sulfatases, including hormone regulation, cell signaling, and the degradation of macromolecules .

Action Environment

It is known that the stability, solubility, and synthetic tractability of arylsulfate linkers, which are structurally similar to phenyl sulfamate, make them an attractive new motif for cleavable linkers

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Phenyl sulfamate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be involved in the amination of intermolecular

Cellular Effects

Phenyl sulfamate has been found to selectively inhibit Staphylococcus aureus phospholipid biosynthesis, demonstrating its impact on cellular processes . It influences cell function by interacting with key biochemical pathways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Phenyl sulfamate involves its role as a nitrogen source in the amination of intermolecular . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Metabolic Pathways

Phenyl sulfamate is likely involved in various metabolic pathways. It is known to be a nitrogen source, suggesting its involvement in nitrogen metabolism .

Transport and Distribution

It is likely that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .

Propriétés

IUPAC Name |

phenyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIYZMDJFLKIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452510 | |

| Record name | phenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19792-91-7 | |

| Record name | phenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl sulfamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

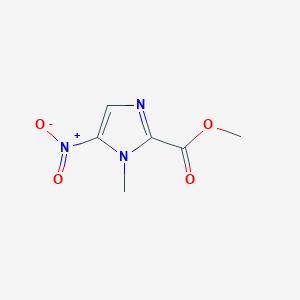

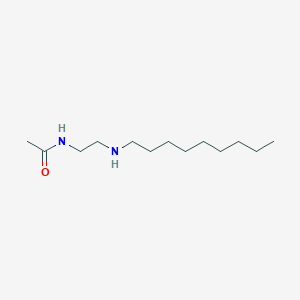

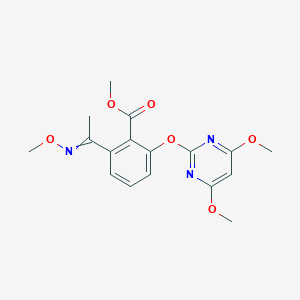

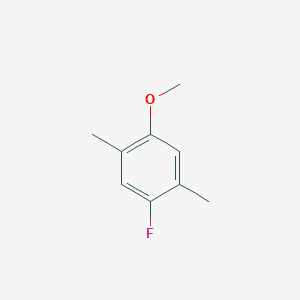

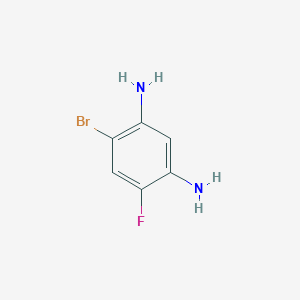

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)